Yakuchinone-A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Yakuchinone-A is a naturally occurring diarylheptanoid compound found in Alpinia oxyphylla Miq, a plant traditionally used in East Asian medicine []. Scientific research suggests Yakuchinone-A possesses a range of potential health benefits, making it an intriguing subject for further investigation. Here, we'll delve into its various scientific research applications:

Anti-inflammatory Properties

One of the most studied applications of Yakuchinone-A is its anti-inflammatory potential. Studies have shown it can inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which play a key role in the inflammatory response []. This suggests Yakuchinone-A might be beneficial in managing conditions like arthritis and inflammatory bowel disease.

Anti-cancer Effects

Research also indicates Yakuchinone-A may have anti-tumor properties. Studies have observed it can suppress the growth of various cancer cell lines, including melanoma, breast, lung, and colorectal cancers []. Further investigation is needed to understand the underlying mechanisms and potential therapeutic applications.

Antioxidant Activity

Yakuchinone-A exhibits antioxidant properties, which can help protect cells from damage caused by free radicals. This could be relevant for preventing or managing diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular disease [].

Other Potential Applications

Scientific research is exploring Yakuchinone-A's potential applications in other areas. Studies suggest it may have antibacterial properties and offer protection against gastric ulcers []. Additionally, researchers are investigating the possibility of using Yakuchinone-A derivatives as leads for developing new drugs [].

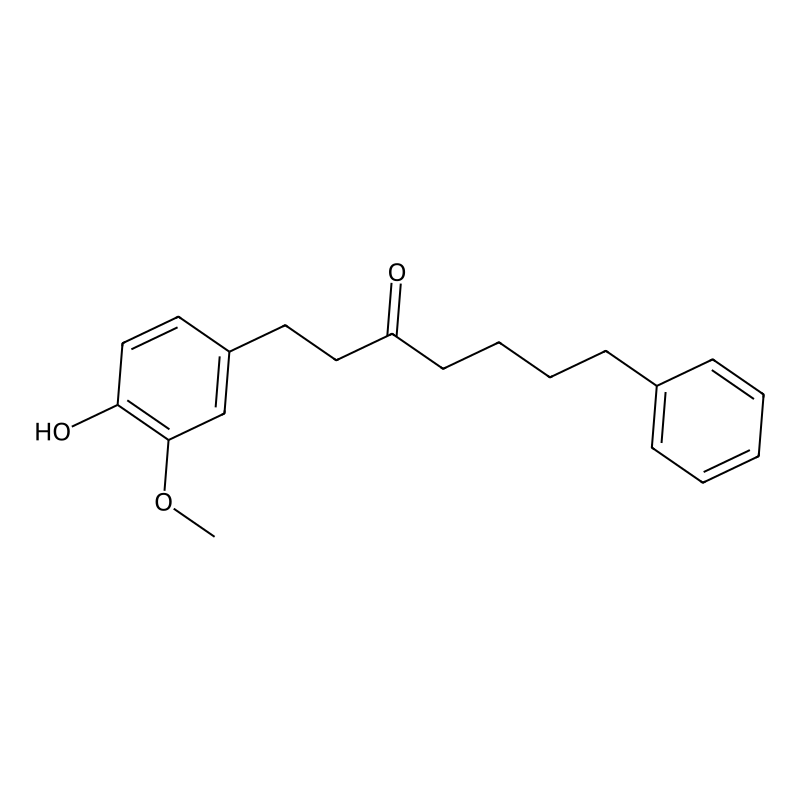

Yakuchinone A is a bioactive compound primarily derived from the dried fruits of Alpinia oxyphylla, a plant known for its medicinal properties. Structurally, it is classified as a diarylheptanoid, characterized by its unique heptanone skeleton substituted with a 4-hydroxy-3-methoxyphenyl group at one end. Its chemical formula is C20H24O3, and it exhibits various biological activities, including antioxidant, anti-inflammatory, antibacterial, and antitumor properties .

Yakuchinone A undergoes several chemical transformations that enhance its biological activity. These include:

- Oxidation: Yakuchinone A can be oxidized to form various metabolites, which may exhibit different biological activities.

- Reduction: This process can alter the functional groups within the molecule, potentially affecting its pharmacological properties.

- Hydroxylation: Introduction of hydroxyl groups can lead to derivatives with improved solubility and bioavailability.

- Glycosylation: This reaction can enhance the stability and transport of yakuchinone A in biological systems .

Yakuchinone A demonstrates a broad spectrum of biological activities:

- Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.

- Antitumor Activity: Studies have shown that yakuchinone A exhibits cytotoxic effects against various cancer cell lines, including melanoma, with IC50 values ranging from 6.09 to 9.74 μM .

- Antibacterial Properties: It has been reported to inhibit the growth of several bacterial strains, making it a potential candidate for treating infections .

The synthesis of yakuchinone A can be approached through various methods:

- Natural Extraction: The primary method involves extracting the compound from Alpinia oxyphylla using solvents like ethanol or methanol.

- Microbial Transformation: Utilizing specific fungi such as Mucor hiemalis, researchers have successfully transformed yakuchinone A into new metabolites with enhanced biological properties .

- Chemical Synthesis: Laboratory synthesis routes often involve multi-step organic reactions that construct the diarylheptanoid framework.

Yakuchinone A has several potential applications in various fields:

- Pharmaceuticals: Due to its diverse biological activities, it is being explored as an anti-cancer agent and for other therapeutic uses.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural preservative due to its antibacterial properties, it can be utilized in food preservation.

Yakuchinone A shares structural similarities and biological activities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Yakuchinone B | Similar diarylheptanoid structure | Exhibits distinct anti-cancer activity |

| Curcumin | Contains phenolic structures | Known for strong anti-inflammatory effects |

| Gingerol | Related phenolic compound | Exhibits potent antioxidant properties |

Uniqueness of Yakuchinone A

While compounds like curcumin and gingerol share similar structural features and biological activities, yakuchinone A is unique due to its specific combination of functional groups that confer distinct pharmacological properties. Its ability to selectively target cancer cells while exhibiting minimal toxicity towards normal cells sets it apart in the field of natural product research .

Biogenesis in Zingiberaceae Species

The biosynthesis of Yakuchinone-A in Zingiberaceae species follows the well-characterized diarylheptanoid biosynthetic pathway, which represents a specialized branch of phenylpropanoid metabolism [1] [2]. This pathway begins with the central phenylpropanoid pathway, where phenylalanine ammonia-lyase converts phenylalanine to trans-cinnamic acid, followed by cinnamic acid 4-hydroxylase producing 4-coumaric acid, and finally 4-coumarate-CoA ligase generating 4-coumaroyl-CoA [3] [4].

The formation of the diarylheptanoid scaffold occurs through the action of specialized type III polyketide synthases, particularly curcumin synthase and diketide-CoA synthase [2] [5]. These enzymes catalyze the remarkable "one-pot" formation of the C6-C7-C6 diarylheptanoid structure through a unique mechanism involving the condensation of two molecules of 4-coumaroyl-CoA with one molecule of malonyl-CoA [5]. The process involves nucleophilic water termination of polyketide chain elongation at the diketide stage, followed by decarboxylative condensation to produce the final diarylheptanoid structure [5].

In Alpinia oxyphylla, transcriptome analysis has revealed differential expression of key biosynthetic genes across tissues, with the highest expression levels observed in fruits compared to roots and leaves [6]. Twenty-seven unigenes encoding thirteen key enzymes in the phenylpropanoid and flavonoid biosynthesis pathways have been identified, with particularly strong expression in fruit tissues [6]. The pathway involves multiple cytochrome P450 enzymes, including CYP73A (trans-cinnamate 4-monooxygenase), which shows tissue-specific expression patterns [7].

Recent studies have identified specific biosynthetic genes in Alpinia oxyphylla through comparative transcriptomic analysis. The complete pathway includes phenylpropanoylacetyl-CoA synthase and curcumin synthase, with twelve unigenes for curcumin synthase identified in the transcriptome [7]. These findings indicate that diarylheptanoid biosynthesis is predominantly active in fruit tissues, consistent with the observed accumulation patterns of Yakuchinone-A [6] [7].

Ecological Distribution Patterns

Yakuchinone-A production in Zingiberaceae species exhibits distinct ecological distribution patterns that reflect both phylogenetic relationships and environmental adaptations within the family. The Zingiberaceae family demonstrates a pantropical distribution across Africa, Asia, and the Americas, with the highest diversity concentrated in South and Southeast Asia [8] [9]. Within this distribution, Alpinia represents the largest genus with approximately 250 species occurring throughout tropical and subtropical regions of Asia, Australia, and the Pacific Islands [10] [11].

The genus Alpinia originated in Asia during the Late Cretaceous approximately 69 million years ago and subsequently diversified following the Cretaceous-Paleogene boundary during the early Paleocene [11]. This diversification pattern directly correlates with the development of tropical rainforests and warm, humid climates that favor diarylheptanoid production [11]. The molecular analyses support the primary diversification of Alpinia in Asia and Malesia, with subsequent dispersal to Australasia through long-distance migration events [11].

Alpinia oxyphylla demonstrates a restricted endemic distribution in southwestern China, primarily concentrated in Hainan, Guangdong, and Guangxi provinces [12] [13]. Hainan province has emerged as the primary cultivation region, accounting for approximately 90% of total production in China due to its favorable ecological conditions including abundant rainfall, high temperatures, and appropriate humidity levels [14]. The species thrives in understory environments, typically cultivated beneath rubber trees, areca palms, and other economic forest species as a shade-tolerant plant [15] [14].

The ecological preferences of Alpinia oxyphylla reflect broader patterns within Zingiberaceae, where most species occupy forest understory habitats and require warm, humid conditions for optimal growth [10] [16]. These environmental requirements directly influence the biosynthetic capacity for secondary metabolites, including Yakuchinone-A, with optimal production occurring under specific temperature and moisture regimes [17] [14].

Seasonal Variation in Phytochemical Production

The production of Yakuchinone-A in Alpinia oxyphylla demonstrates significant seasonal variation that corresponds with fruit development stages and environmental conditions. Studies examining fruit development from 5 to 65 days post-anthesis have revealed that Yakuchinone-A content reaches peak levels at approximately 45 days, with concentrations remaining stable after 55 days of development [18] [19]. This temporal pattern aligns with the physiological maturation of fruits and the activation of secondary metabolite biosynthetic pathways.

The seasonal variation in Yakuchinone-A production reflects the complex interplay between environmental factors and plant developmental programs. Research on photosynthetic characteristics has shown that Alpinia oxyphylla exhibits distinct seasonal responses to environmental conditions, with optimal metabolite production occurring during periods of moderate temperature and adequate moisture availability [17]. The plant demonstrates adaptive mechanisms to seasonal environmental changes, including adjustments in leaf water content, chlorophyll concentrations, and metabolic activity that directly influence secondary metabolite biosynthesis [17].

During fruit development, the accumulation of Yakuchinone-A follows a characteristic pattern where early developmental stages show low concentrations, followed by rapid increases during mid-development, and stabilization during final maturation phases [18] [19]. This pattern corresponds with the expression of key biosynthetic enzymes, particularly those involved in the phenylpropanoid pathway and diarylheptanoid formation [6]. The highest concentrations of bioactive compounds, including Yakuchinone-A, are achieved when fruits are harvested at 45-day intervals, representing the optimal balance between biosynthetic capacity and metabolite stability [18].

Environmental factors such as temperature, humidity, and light conditions significantly influence the seasonal variation in phytochemical production. High temperature and rainy seasons, typical of tropical climates where Alpinia oxyphylla thrives, contribute to enhanced metabolite production but can also increase susceptibility to fungal pathogens [14]. The plant has evolved photoprotective mechanisms, including thermal energy dissipation and water-water cycle activation, to maintain metabolic function under varying environmental conditions [20].

Symbiotic Microbial Contributions to Synthesis

The biosynthesis of Yakuchinone-A in Alpinia oxyphylla involves complex interactions with symbiotic microorganisms that contribute to both primary and secondary metabolite production. Microbial transformation studies have demonstrated that certain fungi can modify Yakuchinone-A through various enzymatic reactions, providing insights into potential microbial contributions to its biosynthesis [21] [22]. The fungus Mucor hiemalis has been shown to transform Yakuchinone-A through reduction, hydroxylation, and glucosylation reactions, producing nine distinct metabolites with modified biological activities [21] [22].

Endophytic bacteria associated with Alpinia oxyphylla play crucial roles in plant growth promotion and secondary metabolite production through various mechanisms. These bacterial endophytes produce plant growth-promoting substances, including indole-3-acetic acid, which stimulates root development and enhances nutrient uptake, ultimately supporting the metabolic processes required for Yakuchinone-A biosynthesis [23] [24]. Common endophytic bacteria belonging to genera such as Pseudomonas, Bacillus, and Enterobacter have been identified in related Zingiberaceae species, suggesting similar microbial communities may exist in Alpinia oxyphylla [23].

The gut microbiota studies conducted on animals fed Alpinia oxyphylla extracts have revealed significant changes in microbial community composition, with increases in beneficial bacteria such as Lactobacillus, Bifidobacterium, and Blautia, while decreasing potentially harmful species like Clostridium [15] [25]. These findings suggest that Yakuchinone-A and related compounds may be influenced by or influence microbial metabolism, indicating potential bidirectional interactions between plant metabolites and associated microorganisms.

Microbial transformation processes demonstrate the capacity of microorganisms to modify Yakuchinone-A structure and potentially contribute to its biosynthesis through enzymatic conversions. The stereospecific transformations observed in Mucor hiemalis cultures, producing metabolites with defined 3S configurations, suggest that microbial enzymes possess high specificity for diarylheptanoid substrates [21] [22]. These transformations involve cytochrome P450-mediated hydroxylations and glucosyltransferase-catalyzed glycosylations, enzyme classes that are also present in plant biosynthetic pathways.

Research on endophytic bacteria in related medicinal plants has shown correlations between specific bacterial genera and the production of bioactive compounds. Studies on Eucommia ulmoides revealed that certain endophytic bacteria, including Comamonas, Sphingobacterium, and Klebsiella, are closely associated with the production of main active ingredients [26]. Similar relationships may exist in Alpinia oxyphylla, where endophytic microorganisms could contribute to Yakuchinone-A biosynthesis through the production of precursor compounds, cofactors, or regulatory molecules that enhance plant metabolic pathways.

The symbiotic relationships between Alpinia oxyphylla and its associated microorganisms represent a complex network of metabolic interactions that influence both plant health and secondary metabolite production. These interactions include nitrogen fixation, phosphate solubilization, and the production of antimicrobial compounds that protect the plant from pathogens while maintaining optimal conditions for metabolite biosynthesis [23] [24]. Understanding these microbial contributions provides important insights into the ecological factors that influence Yakuchinone-A production and may inform strategies for optimizing cultivation practices to enhance compound yields.

| Tissue Type | Yakuchinone-A Content (μg/g) | Tissue/Development Stage | Relative Content |

|---|---|---|---|

| Pericarps (Region 1) | 2961 | Mature Pericarp | High |

| Pericarps (Region 2) | 6440 | Mature Pericarp | Very High |

| Seeds (Region 1) | 2.74 | Mature Seed | Very Low |

| Seeds (Region 2) | 0.9 | Mature Seed | Very Low |

| Seeds (Region 3) | 1.13 | Mature Seed | Very Low |

| Fruit (45-day) | Highest | Optimal Harvest | Maximum |

| Fruit (55-day) | Moderate | Post-Optimal | Decreasing |

| Fruit (65-day) | Stable | Mature | Stable |

| Leaves | Low | Vegetative | Minimal |

| Roots | Low | Vegetative | Minimal |

Table 1: Yakuchinone-A Distribution in Alpinia oxyphylla Tissues [27] [18]

| Growth Phase (Days) | Yakuchinone-A Content | Nootkatone Content | Harvest Recommendation | Developmental Stage |

|---|---|---|---|---|

| 5-25 | Low | Low | Not Suitable | Early Fruit |

| 25-45 | Increasing | Increasing | Suboptimal | Developing Fruit |

| 45-55 | Peak | Peak | Optimal | Mature Fruit |

| 55-65 | Stable | Stable | Acceptable | Fully Mature |

| 65+ | Stable | Stable | Acceptable | Overripe |

Table 2: Seasonal Variation in Yakuchinone-A Content During Fruit Development [18] [19]

| Pathway Step | Key Enzyme | Substrate | Product | Tissue Expression |

|---|---|---|---|---|

| Phenylpropanoid Formation | PAL (Phenylalanine Ammonia-Lyase) | Phenylalanine | Cinnamic Acid | All Tissues |

| Coumaroyl-CoA Synthesis | C4H (Cinnamate 4-Hydroxylase) | Cinnamic Acid | Coumaric Acid | All Tissues |

| Diarylheptanoid Formation | DCS (Diketide-CoA Synthase) | Coumaroyl-CoA | Diketide Intermediate | Fruits > Roots > Leaves |

| Yakuchinone-A Synthesis | CURS (Curcumin Synthase) | Coumaroyl-CoA + Malonyl-CoA | Yakuchinone-A | Fruits >> Other Tissues |

| Secondary Modifications | CYP450 Oxidases | Diarylheptanoids | Hydroxylated Derivatives | Fruits |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yuan Y, Tan YF, Xu P, Li H, Li YH, Chen WY, Zhang JQ, Chen F, Huang GJ. Izalpinin from fruits of Alpinia oxyphylla with antagonistic activity against the rat bladder contractility. Afr J Tradit Complement Altern Med. 2014 Jun 4;11(4):120-5. eCollection 2014. PubMed PMID: 25392590; PubMed Central PMCID: PMC4202406.

3: Chen F, Li HL, Tan YF, Li YH, Lai WY, Guan WW, Zhang JQ, Zhao YS, Qin ZM. Identification of known chemicals and their metabolites from Alpinia oxyphylla fruit extract in rat plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring. J Pharm Biomed Anal. 2014 Aug;97:166-77. doi: 10.1016/j.jpba.2014.04.037. Epub 2014 May 10. PubMed PMID: 24879483.

4: Chen F, Li HL, Tan YF, Guan WW, Zhang JQ, Li YH, Zhao YS, Qin ZM. Different accumulation profiles of multiple components between pericarp and seed of Alpinia oxyphylla capsular fruit as determined by UFLC-MS/MS. Molecules. 2014 Apr 10;19(4):4510-23. doi: 10.3390/molecules19044510. PubMed PMID: 24727421.

5: Chen F, Li HL, Tan YF, Guan WW, Li YH, Zhang JQ. Validated method to measure yakuchinone A in plasma by LC-MS/MS and its application to a pharmacokinetic study in rats. Chem Cent J. 2014 Jan 14;8(1):2. doi: 10.1186/1752-153X-8-2. PubMed PMID: 24422995; PubMed Central PMCID: PMC3896807.

6: Lin RJ, Yen CM, Chou TH, Chiang FY, Wang GH, Tseng YP, Wang L, Huang TW, Wang HC, Chan LP, Ding HY, Liang CH. Antioxidant, anti-adipocyte differentiation, antitumor activity and anthelmintic activities against Anisakis simplex and Hymenolepis nana of yakuchinone A from Alpinia oxyphylla. BMC Complement Altern Med. 2013 Sep 26;13:237. doi: 10.1186/1472-6882-13-237. PubMed PMID: 24070160; PubMed Central PMCID: PMC3879407.

7: Chen F, Li HL, Li YH, Tan YF, Zhang JQ. Quantitative analysis of the major constituents in Chinese medicinal preparation SuoQuan formulae by ultra fast high performance liquid chromatography/quadrupole tandem mass spectrometry. Chem Cent J. 2013 Jul 30;7(1):131. doi: 10.1186/1752-153X-7-131. PubMed PMID: 23899222; PubMed Central PMCID: PMC3733971.

8: Bian QY, Wang SY, Xu LJ, Chan CO, Mok DK, Chen SB. Two new antioxidant diarylheptanoids from the fruits of Alpinia oxyphylla. J Asian Nat Prod Res. 2013;15(10):1094-9. doi: 10.1080/10286020.2013.816297. Epub 2013 Jul 22. PubMed PMID: 23869536.

9: Zhang J, Wang S, Li Y, Xu P, Chen F, Tan Y, Duan J. Anti-diarrheal constituents of Alpinia oxyphylla. Fitoterapia. 2013 Sep;89:149-56. doi: 10.1016/j.fitote.2013.04.001. Epub 2013 Apr 12. PubMed PMID: 23583435.

10: Qing ZJ, Yong W, Hui LY, Yong LW, Long LH, Ao DJ, Xia PL. Two new natural products from the fruits of Alpinia oxyphylla with inhibitory effects on nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophage cells. Arch Pharm Res. 2012 Dec;35(12):2143-6. doi: 10.1007/s12272-012-1211-7. Epub 2012 Dec 21. PubMed PMID: 23263808.

11: Xu J, Tan N, Zeng G, Han H, Huang H, Ji C, Zhu M, Zhang Y. [Studies on chemical constituents in fruit of Alpinia oxyphylla]. Zhongguo Zhong Yao Za Zhi. 2009 Apr;34(8):990-3. Chinese. PubMed PMID: 19639783.

12: Chun KS, Park KK, Lee J, Kang M, Surh YJ. Inhibition of mouse skin tumor promotion by anti-inflammatory diarylheptanoids derived from Alpinia oxyphylla Miquel (Zingiberaceae). Oncol Res. 2002;13(1):37-45. PubMed PMID: 12201673.

13: Chun KS, Kang JY, Kim OH, Kang H, Surh YJ. Effects of yakuchinone A and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin. J Environ Pathol Toxicol Oncol. 2002;21(2):131-9. PubMed PMID: 12086399.

14: Miyazawa M, Nakamura Y, Ishikawa Y. Insecticidal diarylheptanoid from Alpinia oxyphylla against larvae of Drosophila melanogaster. Nat Prod Lett. 2001;15(1):75-9. PubMed PMID: 11547427.

15: Surh Y. Molecular mechanisms of chemopreventive effects of selected dietary and medicinal phenolic substances. Mutat Res. 1999 Jul 16;428(1-2):305-27. Review. PubMed PMID: 10518003.

16: Chun KS, Sohn Y, Kim HS, Kim OH, Park KK, Lee JM, Moon A, Lee SS, Surh YJ. Anti-tumor promoting potential of naturally occurring diarylheptanoids structurally related to curcumin. Mutat Res. 1999 Jul 16;428(1-2):49-57. PubMed PMID: 10517978.

17: Shirota S, Miyazaki K, Aiyama R, Ichioka M, Yokokura T. Tyrosinase inhibitors from crude drugs. Biol Pharm Bull. 1994 Feb;17(2):266-9. PubMed PMID: 8205125.

18: Kiuchi F, Iwakami S, Shibuya M, Hanaoka F, Sankawa U. Inhibition of prostaglandin and leukotriene biosynthesis by gingerols and diarylheptanoids. Chem Pharm Bull (Tokyo). 1992 Feb;40(2):387-91. PubMed PMID: 1606634.

19: Kimura I, Pancho LR, Shiori T, Kimura M. Suppression of spontaneous calcium spikes and contraction in isolated portal veins of mice by gingerols and chemically related compounds. Jpn J Pharmacol. 1988 Oct;48(2):257-62. PubMed PMID: 3210448.

20: Flynn DL, Rafferty MF, Boctor AM. Inhibition of 5-hydroxy-eicosatetraenoic acid (5-HETE) formation in intact human neutrophils by naturally-occurring diarylheptanoids: inhibitory activities of curcuminoids and yakuchinones. Prostaglandins Leukot Med. 1986 Jun;22(3):357-60. PubMed PMID: 3460103.